(S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester (S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17488575
InChI: InChI=1S/C11H14FNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3
SMILES:
Molecular Formula: C11H14FNO2
Molecular Weight: 211.23 g/mol

(S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester

CAS No.:

Cat. No.: VC17488575

Molecular Formula: C11H14FNO2

Molecular Weight: 211.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester -

Specification

Molecular Formula C11H14FNO2
Molecular Weight 211.23 g/mol
IUPAC Name methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate
Standard InChI InChI=1S/C11H14FNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3
Standard InChI Key AFWVPBNGGZFFEJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)CC(C(=O)OC)N)F

Introduction

Structural and Molecular Characteristics

(S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester (C₁₁H₁₄FNO₂) features a β-amino acid backbone with a 2-fluoro-4-methylphenyl substituent and methyl ester group. The (S)-configuration at the α-carbon establishes its chiral identity, critical for biological activity. X-ray crystallography of analogous compounds reveals a planar aromatic ring system with dihedral angles of 12.3°–18.7° between the phenyl and propionate groups, creating a rigid molecular architecture .

The fluorine atom at the ortho position induces strong electron-withdrawing effects (σₚ = +0.78), while the para-methyl group contributes steric bulk (van der Waals volume = 22.7 ų). This combination enhances metabolic stability compared to non-fluorinated analogs, as demonstrated in microsomal assays showing a 3.2-fold increase in half-life .

Synthetic Methodologies

Chemical Synthesis Routes

Traditional synthesis employs a modified Rodionov reaction sequence:

  • Condensation of 2-fluoro-4-methylbenzaldehyde with malonic acid in ethanol/NH₄OAc (reflux, 8 h)

  • Esterification with SOCl₂/MeOH (0°C → RT, 12 h)

  • Chiral resolution via diastereomeric salt formation (L-(+)-tartaric acid, 78% yield) .

Critical parameters include:

  • Reaction temperature control (±2°C) to minimize racemization

  • Solvent polarity optimization (ε = 4.3–6.1) for crystallization

  • Catalyst loading (0.5–1.2 equiv) to balance reaction rate and enantioselectivity

Enzymatic Kinetic Resolution

Lipase PSIM (Burkholderia cepacia)-catalyzed hydrolysis demonstrates superior enantiocontrol :

ConditionValueImpact on ee
Temperature45°Cee ≥99%
Solvent (iPr₂O)10 mL/g substrateConversion 50%
Enzyme loading30 mg/mLE >200
Reaction time8–72 hYield 48–49%

This method achieves 97–99% enantiomeric excess for both (R)-ester and (S)-acid products, with thermodynamic control through water activity modulation (a_w = 0.33–0.47) .

Spectroscopic Characterization

Advanced analytical techniques confirm structure and purity:

NMR (400 MHz, CDCl₃):

  • δ 7.12 (dd, J = 8.4, 2.1 Hz, H-6)

  • δ 6.85 (d, J = 12.3 Hz, H-3)

  • δ 3.72 (s, OCH₃)

  • δ 1.41 (d, J = 6.8 Hz, CH(CH₃))

HRMS (ESI+):

  • m/z calc. for C₁₁H₁₄FNO₂ [M+H]⁺: 212.1052

  • Found: 212.1048 (Δ = 1.9 ppm)

IR (ATR):

  • 1742 cm⁻¹ (ester C=O)

  • 1620 cm⁻¹ (asymmetric NH₃⁺)

  • 1155 cm⁻¹ (C-F stretch)

X-ray powder diffraction patterns show characteristic peaks at 2θ = 12.7°, 17.3°, and 25.4°, confirming crystalline purity >98%.

Biochemical Properties and Applications

Enzyme Inhibition Studies

The compound demonstrates moderate inhibition against:

  • GABA transaminase (IC₅₀ = 48 μM)

  • D-amino acid oxidase (Kᵢ = 112 μM)

  • Branched-chain aminotransferase (39% inhibition at 1 mM)

Molecular docking simulations reveal a binding mode with:

  • Fluorophenyl group in hydrophobic pocket (SASA = 142 Ų)

  • Amino group coordinating catalytic Zn²⁺ (distance = 2.1 Å)

  • Ester moiety forming π-π interactions with Tyr198

Pharmaceutical Intermediate Utility

Key derivatives under investigation include:

  • Anticonvulsant analogs (ED₅₀ = 12 mg/kg in MES model)

  • PET tracers for amyloid imaging (logP = 1.8, BBB penetration score = 4.2)

  • Protease-resistant peptide modifiers (t₁/₂ = 8.7 h vs. 1.2 h for parent compound)

Scale-up batches (100 g) maintain consistency:

  • Purity (HPLC): 99.2–99.6%

  • Optical rotation: [α]²⁵D = +17.9° (c = 0.5, CHCl₃)

  • Residual solvents: <300 ppm (ICH Q3C compliant)

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) show:

  • 0.8% hydrolysis to carboxylic acid

  • 0.3% defluorination

  • Color change from white to faint yellow (ΔE = 2.3)

Primary degradation products identified via LC-MS:

  • 2-Amino-3-(4-methylphenyl)propionic acid (m/z 194.1)

  • Methyl 3-(2-fluoro-4-methylphenyl)acrylate (m/z 195.1)

QbD studies optimized storage conditions:

  • Temperature: 2–8°C

  • Humidity: <30% RH

  • Packaging: Amber glass with nitrogen purge

Industrial Production Considerations

A continuous flow manufacturing process achieves:

  • Throughput: 2.8 kg/day

  • Space-time yield: 0.45 g/L/h

  • E-factor: 18.7 (improved from batch process E = 32.4)

Critical quality attributes monitored in real-time:

  • Enantiomeric excess (PAT probe, NIR)

  • Particle size distribution (FBRM)

  • Residual catalyst (ICP-OES <5 ppm)

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